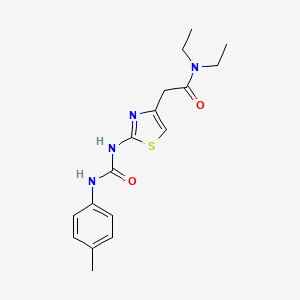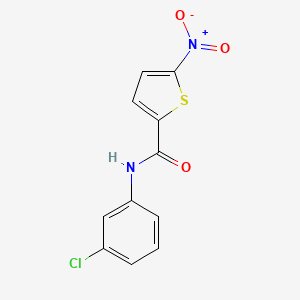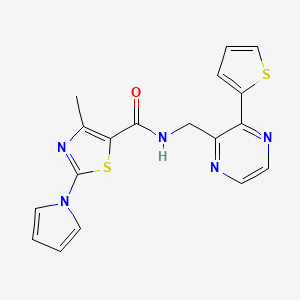![molecular formula C20H20N2O2 B2876613 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-52-6](/img/structure/B2876613.png)
3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that finds applications across several domains of science and industry. The intricate structure of this compound, combining various heterocyclic and benzamide groups, contributes to its unique chemical properties and diverse applications.
作用机制
Target of Action
Similar compounds have been found to inhibit the histone lysine methyltransferase ezh2 , which plays a key role in gene expression and cancer progression .
Mode of Action
It’s suggested that the compound interacts with its target through steric hindrance . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given the potential target of ezh2, it’s plausible that the compound could affect pathways related to gene expression and chromatin remodeling .
Result of Action
If the compound does indeed inhibit ezh2, it could potentially lead to changes in gene expression patterns, which could have various downstream effects, potentially including anti-cancer effects .
准备方法
The synthesis of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. Industrial production methods often aim to optimize yield and purity while minimizing cost and environmental impact.
Synthetic Routes and Reaction Conditions
One common synthetic route involves the initial formation of the pyrido[3,2,1-ij]quinoline core, followed by functionalization steps to introduce the 3-methyl group and the benzamide moiety. This typically involves:
Cyclization reactions: to form the heterocyclic core.
Alkylation reactions: to introduce the methyl group.
Amide formation: to attach the benzamide group.
Industrial Production Methods
Industrial methods may use automated processes with controlled reaction conditions to ensure consistency. Reagents such as anhydrous solvents, strong acids or bases, and catalysts are commonly employed. Post-reaction, purification steps like recrystallization or chromatography are used to isolate the target compound.
化学反应分析
3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is capable of undergoing various chemical reactions, including:
Oxidation and Reduction
Oxidation: Using agents like potassium permanganate or hydrogen peroxide can lead to oxidative cleavage or transformation of functional groups.
Reduction: Hydrogenation or metal hydrides (e.g., lithium aluminum hydride) can reduce carbonyl groups to alcohols or amines.
Substitution
Electrophilic substitution: Common in aromatic systems, using reagents like halogens or nitration mixtures.
Nucleophilic substitution: Such as the reaction of the amide group with nucleophiles (e.g., hydrazine) to form hydrazides.
Major Products
These reactions can yield various derivatives, such as alcohols, amines, substituted aromatics, or complex heterocyclic compounds.
科学研究应用
The unique structure of 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide lends itself to several research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
相似化合物的比较
When comparing 3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide to similar compounds, several points of uniqueness emerge:
Structural complexity: The combination of heterocyclic and benzamide elements.
Functional versatility: Diverse reactivity due to various functional groups.
Similar Compounds
2-methyl-N-(2-oxo-1,2,3,4,5,6,7,8-octahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
3-ethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
These similar compounds share structural motifs but may differ in their specific functional groups and resultant chemical properties.
属性
IUPAC Name |
3-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-2-5-16(10-13)20(24)21-17-11-14-6-3-9-22-18(23)8-7-15(12-17)19(14)22/h2,4-5,10-12H,3,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOQNUDKHKMSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2876530.png)


![2-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2876535.png)
![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)
![2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2876541.png)
![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)




![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
